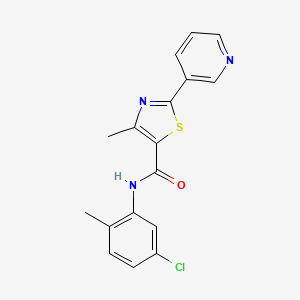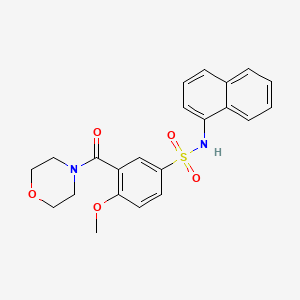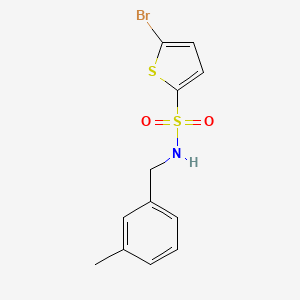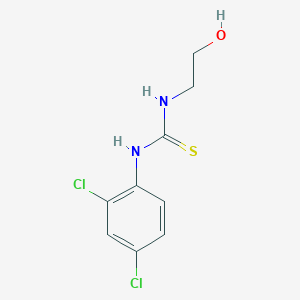![molecular formula C19H23N3O4S B4686844 4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4686844.png)
4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide
Übersicht
Beschreibung
4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide, also known as MBAB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide exerts its therapeutic effects through the inhibition of key enzymes and pathways involved in cancer growth and inflammation. Specifically, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. Additionally, this compound inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that this compound can reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of numerous diseases. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and progression.
Vorteile Und Einschränkungen Für Laborexperimente
4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide, including the development of novel analogs with improved efficacy and reduced toxicity, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a compound with significant potential for the treatment of cancer and inflammation. Its mechanism of action involves the inhibition of key enzymes and pathways involved in disease pathogenesis, and it has demonstrated a range of biochemical and physiological effects in the body. While there are limitations to its use, further research is warranted to fully understand its therapeutic potential and to develop novel analogs for clinical use.
Wissenschaftliche Forschungsanwendungen
4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and pathways in the body.
Eigenschaften
IUPAC Name |
4-[2-(4-methyl-N-methylsulfonylanilino)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-17(19(24)21-15-9-7-14(8-10-15)18(20)23)22(27(3,25)26)16-11-5-13(2)6-12-16/h5-12,17H,4H2,1-3H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBHQNSCWFYXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C2=CC=C(C=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4686761.png)
![N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4686763.png)
![7-(2-furyl)-2-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4686768.png)

![N-(tert-butyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4686796.png)

![4-[(4-carboxybutanoyl)amino]-3-methylbenzoic acid](/img/structure/B4686799.png)
![5-(2-furyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4686810.png)
![2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4686814.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B4686817.png)

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4686836.png)

![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4686853.png)